Trichlorovinylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in chloroform

Synonyms

Canonical SMILES

Precursor for Silicon Carbide (SiC) Thin Films:

VTCS is a valuable precursor for depositing thin films of silicon carbide (SiC) using various techniques like chemical vapor deposition (CVD) and plasma-enhanced CVD (PECVD). SiC is a highly desirable material for its exceptional electrical, thermal, and mechanical properties, making it suitable for applications in microelectronics, power electronics, and high-temperature sensors.

Organic Synthesis:

The presence of both vinyl and trichlorosilyl functionalities in VTCS makes it an interesting building block for organic synthesis. Researchers have explored its use in the preparation of various organosilicon compounds, including:

- Silylated organic molecules: VTCS can react with alkenes and alkynes to introduce a trichlorosilyl group, leading to the formation of silylated organic molecules with diverse applications.

- Silicon-containing polymers: VTCS can be polymerized to form silicon-containing polymers with unique properties like heat resistance and electrical conductivity [].

Trichlorovinylsilane is an organosilicon compound with the chemical formula HSiCl₃, characterized by its colorless, volatile liquid state. It is a member of the chlorosilane family, which includes various silicon compounds that contain silicon-chlorine bonds. Trichlorovinylsilane is particularly notable for its role as a precursor in the production of ultrapure silicon for the semiconductor industry and in the synthesis of silicon-containing organic compounds. Its reactivity with water leads to the formation of siloxane polymers and hydrochloric acid, making it a significant compound in both industrial and laboratory settings .

- Hydrosilylation: This process involves the addition of trichlorovinylsilane to alkenes, producing organosilicon compounds. For example:

- Decomposition in Water: When exposed to water, trichlorovinylsilane decomposes to yield siloxane polymers while releasing hydrochloric acid:

- Formation of Silicon: In the production of ultrapure silicon, trichlorovinylsilane can be reduced:

These reactions illustrate its versatility and importance in both synthetic and industrial chemistry .

Trichlorovinylsilane can be synthesized through several methods:

- Direct Chlorination: This method involves treating metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300 °C):Yields typically range from 80% to 90% .

- From Silicon Tetrachloride: Trichlorovinylsilane can also be produced by reducing silicon tetrachloride:

These methods highlight its production from readily available precursors in industrial settings .

Trichlorovinylsilane has several important applications:

- Semiconductor Industry: It is primarily used as a precursor for producing ultrapure silicon essential for semiconductor manufacturing.

- Synthesis of Organosilicon Compounds: It serves as a reagent in various organic synthesis reactions, including the preparation of silicone polymers.

- Surface Modification: Trichlorovinylsilane is utilized in surface science for creating self-assembled monolayers that enhance properties such as hydrophobicity and reduce adhesion .

Studies on the interactions of trichlorovinylsilane focus on its reactivity with water and other nucleophiles. The rapid decomposition in aqueous environments produces siloxanes and hydrochloric acid, which can lead to hazardous conditions if not properly managed. Research has also examined its role in catalytic processes, such as asymmetric reductions where it acts as a reducing agent under specific conditions .

Trichlorovinylsilane shares similarities with other chlorosilanes but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Trichlorosilane | HSiCl₃ | Key precursor for ultrapure silicon; highly reactive |

| Dichlorosilane | H₂SiCl₂ | Less reactive; used primarily in silicone production |

| Silicon Tetrachloride | SiCl₄ | More stable; used in synthesizing other chlorosilanes |

| Methyltrichlorosilane | CH₃SiCl₃ | Contains a methyl group; used in organic synthesis |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Used for producing flexible silicone polymers |

Trichlorovinylsilane's unique reactivity and application as a precursor for high-purity silicon set it apart from these related compounds .

Molecular Structure and Bonding Characteristics

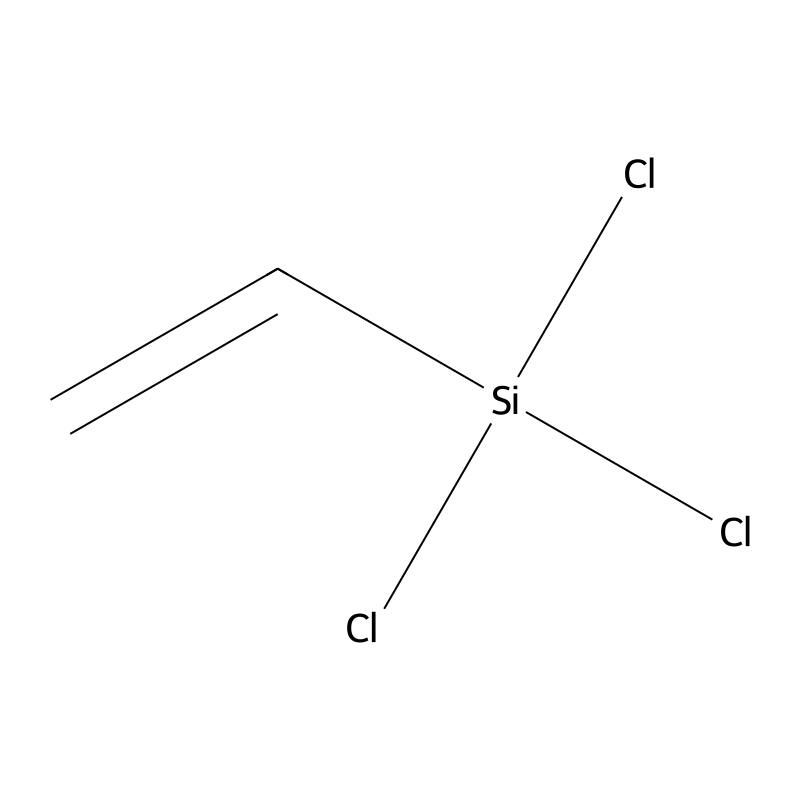

Trichlorovinylsilane exhibits a molecular formula of carbon two hydrogen three chlorine three silicon and possesses a molecular weight of 161.49 grams per mole [1] [3] [4]. The compound features a tetrahedral silicon center bonded to three chlorine atoms and one vinyl group, with the structural representation hydrogen two carbon equals carbon hydrogen silicon chlorine three [1] [21]. The International Union of Pure and Applied Chemistry name for this compound is trichloro(ethenyl)silane [1] [21] [24].

The molecular structure is characterized by the presence of a vinyl functional group directly attached to the silicon atom, creating a silicon-carbon bond that imparts unique reactivity characteristics [1]. The three silicon-chlorine bonds in the molecule are polar covalent bonds, with the electronegativity difference between silicon and chlorine contributing to the compound's high reactivity with nucleophiles [4]. The vinyl group provides a site for potential polymerization reactions and contributes to the compound's classification as an organosilicon compound [9].

The compound belongs to the chlorosilane family, where silicon is bonded to chlorine atoms with additional bonds to organic groups [4]. The silicon atom in trichlorovinylsilane adopts a tetrahedral geometry, with bond angles approximating 109.5 degrees around the central silicon atom [1]. The presence of the vinyl group creates a conjugated system that can influence the electronic properties of the silicon center [1].

Physical State and Organoleptic Properties

Trichlorovinylsilane exists as a liquid under standard conditions and exhibits distinctive organoleptic characteristics [4] [12] [13]. The compound appears as a colorless to pale yellow liquid, though it may also present a straw or amber coloration depending on purity and storage conditions [4] [12] [13] [21]. The liquid demonstrates fuming behavior when exposed to atmospheric moisture due to its hydrolytic instability [12].

The compound possesses a characteristically acrid and pungent odor that has been described as similar to hydrogen chloride [12] [13]. This distinctive olfactory signature results from the compound's tendency to release hydrogen chloride gas upon contact with atmospheric moisture [12]. The vapor density of trichlorovinylsilane exceeds that of air, indicating that its vapors are heavier than atmospheric gases [4] [5].

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [4] [12] [13] |

| Color/Appearance | Colorless to pale yellow (may appear straw/amber) | [4] [12] [13] [21] |

| Odor | Acrid, pungent, similar to hydrogen chloride | [12] [13] |

| Vapor Density | >1 (relative to air) | [4] [5] |

| Specific Gravity | 1.27 | [4] [5] [9] [21] |

| Density at 25°C | 1.27 g/mL | [4] [5] [9] [21] |

| Viscosity at 20°C | 0.6 mPa·s | [21] |

The compound exhibits extreme sensitivity to moisture and reacts rapidly with water, protic solvents, and humid air [4] [5] [21]. This hydrolytic sensitivity is classified at level 8, indicating the highest degree of moisture reactivity [4] [5] [21]. The compound is soluble in most organic solvents but reacts vigorously with water and alcohols [4] [5] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides valuable structural information for trichlorovinylsilane, though comprehensive nuclear magnetic resonance data in the literature remains limited. The compound's nuclear magnetic resonance characteristics are influenced by the presence of both the vinyl group and the trichlorosilane moiety, which contribute distinct chemical shift patterns [1]. The vinyl protons are expected to appear in the typical alkene region of proton nuclear magnetic resonance spectra, while the silicon-29 nucleus provides additional structural confirmation through silicon nuclear magnetic resonance spectroscopy [1].

The carbon-13 nuclear magnetic resonance spectrum of trichlorovinylsilane would be expected to show characteristic signals for the vinyl carbons, with chemical shifts influenced by the electron-withdrawing effect of the trichlorosilane group [1]. The silicon-29 nuclear magnetic resonance chemical shift is characteristic of chlorosilane compounds and provides confirmation of the silicon oxidation state and coordination environment [1].

Infrared Spectroscopy Analysis

Infrared spectroscopy of trichlorovinylsilane reveals characteristic absorption bands corresponding to the vinyl and silicon-chlorine functional groups [21]. The compound exhibits an authentic infrared spectrum that can be used for identification and purity assessment [21]. The vinyl carbon-carbon double bond stretching vibration appears in the characteristic alkene region, while silicon-chlorine stretching vibrations occur at lower frequencies [21].

The infrared spectrum provides valuable information about the molecular vibrations and can be used to confirm the presence of both the vinyl and trichlorosilane moieties within the molecule [21]. The characteristic frequencies observed in the infrared spectrum are consistent with the expected molecular structure and bonding patterns [21].

Mass Spectrometry Profiles

Mass spectrometry analysis of trichlorovinylsilane provides molecular ion peaks and characteristic fragmentation patterns [20]. The molecular ion peak appears at mass-to-charge ratio 161, corresponding to the molecular weight of the compound [1] [24]. Electron impact ionization studies have been conducted on related silane compounds, providing insights into the fragmentation behavior of silicon-containing molecules [22].

The mass spectrometry fragmentation pattern of trichlorovinylsilane is expected to show characteristic losses corresponding to chlorine atoms and vinyl fragments [16]. The presence of multiple chlorine atoms in the molecule results in isotope patterns that are characteristic of chlorinated compounds [16]. Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [20].

Thermodynamic Properties

Phase Transition Parameters

Trichlorovinylsilane exhibits well-defined phase transition parameters that have been experimentally determined [25]. The compound has a melting point of negative ninety-five degrees Celsius, indicating its liquid state under normal ambient conditions [4] [5] [9] [21]. The boiling point occurs at ninety degrees Celsius under standard atmospheric pressure [4] [5] [9] [21].

The phase transition from liquid to vapor occurs at 366 Kelvin according to National Institute of Standards and Technology data [25]. These phase transition parameters are critical for understanding the compound's behavior under various temperature and pressure conditions [25]. The relatively low boiling point makes the compound volatile under ambient conditions [25].

| Phase Transition Parameter | Value | Reference |

|---|---|---|

| Melting Point | -95°C | [4] [5] [9] [21] |

| Boiling Point | 90°C (366 K) | [4] [5] [9] [21] [25] |

| Flash Point | 51°F (10°C) | [4] [9] [21] |

Vapor Pressure Relationships

The vapor pressure behavior of trichlorovinylsilane has been characterized through experimental measurements and correlation with temperature [25]. At twenty-three degrees Celsius, the compound exhibits a vapor pressure of sixty millimeters of mercury [4] [5] [9]. This relatively high vapor pressure contributes to the compound's volatile nature and tendency to generate vapors at ambient temperatures [25].

The vapor pressure-temperature relationship for trichlorovinylsilane follows the Antoine equation with experimentally determined parameters [25]. The Antoine equation parameters are: A equals 4.44203, B equals 1513, and C equals negative twenty-three, valid over the temperature range of 290.9 to 356.1 Kelvin [25]. This correlation allows for accurate prediction of vapor pressure at different temperatures within the specified range [25].

The Jenkins and Chambers study from 1954 provided fundamental vapor pressure data for trichlorovinylsilane and other silicon compounds [25] [39]. These measurements were conducted over the temperature range from 291 to 356 Kelvin and form the basis for understanding the volatility characteristics of the compound [25].

Enthalpy Measurements

Enthalpy measurements for trichlorovinylsilane provide important thermodynamic data for process design and theoretical calculations [25]. The enthalpy of vaporization has been experimentally determined to be 8.17 kilocalories per mole, equivalent to 34.2 kilojoules per mole [25]. This measurement was obtained at 306 Kelvin using isopiestic methods [25].

The enthalpy of vaporization data was derived from vapor pressure measurements conducted over the temperature range of 291 to 356 Kelvin [25]. The National Institute of Standards and Technology compilation indicates that these measurements provide reliable thermodynamic data for the compound [25]. The relatively low enthalpy of vaporization is consistent with the compound's volatile nature and moderate intermolecular forces [25].

| Thermodynamic Property | Value | Temperature | Reference |

|---|---|---|---|

| Enthalpy of Vaporization | 8.17 kcal/mol (34.2 kJ/mol) | 306 K | [25] |

| Ionization Energy (Photoionization) | 10.79 ± 0.02 eV | - | [25] |

| Ionization Energy (Photoelectron) | 11.0 eV (vertical) | - | [25] |

Trichlorovinylsilane exhibits complex chemical reactivity patterns characterized by the presence of both vinyl functionality and three reactive silicon-chlorine bonds. This dual functionality creates a compound capable of participating in diverse chemical transformations, making it valuable for various synthetic applications while presenting specific handling and stability considerations [1] [2] [3].

Hydrolysis Mechanisms and Kinetics

The hydrolysis behavior of trichlorovinylsilane represents one of its most significant chemical characteristics, proceeding through well-defined mechanistic pathways with measurable kinetic parameters.

Water Reactivity and Hydrogen Chloride Evolution

Trichlorovinylsilane demonstrates extremely high reactivity toward water, with the reaction proceeding violently upon contact [2] [3]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon atom, leading to immediate and substantial hydrogen chloride gas evolution [2] [3]. Quantitative studies indicate that when trichlorovinylsilane is spilled into an excess of water (at least five-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is generated within 0.18 minutes [3]. This rapid reaction rate classifies trichlorovinylsilane as having hydrolytic sensitivity rating 8, indicating it reacts rapidly with moisture, water, and protic solvents [1] [4] [5].

The water reactivity follows first-order kinetics with respect to trichlorovinylsilane concentration under excess water conditions. The reaction generates significant heat due to its highly exothermic nature, contributing to the violent character of the hydrolysis process [2] [3]. This exothermic behavior necessitates careful control of reaction conditions to prevent runaway reactions and ensure safe handling procedures.

Silanol Formation Pathways

The primary hydrolysis products of trichlorovinylsilane are silanol-containing species formed through sequential replacement of chlorine atoms with hydroxyl groups [7]. The hydrolysis mechanism proceeds through nucleophilic substitution at the silicon center, following an SN2-Si pathway under typical reaction conditions [7] [8]. The initial hydrolysis step produces intermediate chlorosilanol species, which subsequently undergo further hydrolysis to form disilanol and ultimately trisilanol species [7] [8].

The silanol formation pathway is highly dependent on reaction conditions, particularly pH and water concentration. Under acidic conditions, the hydrolysis rate increases due to protonation of the leaving chloride groups, which enhances the electrophilicity of the silicon center [7] [8]. The resulting silanol groups possess significant hydrogen bonding capability and can participate in subsequent condensation reactions to form siloxane networks [7].

Vinyl Group Reactivity Patterns

The vinyl functionality in trichlorovinylsilane displays characteristic alkene reactivity while being influenced by the electron-withdrawing silicon-chlorine bonds. The vinyl group participates in various reaction types including radical polymerization, hydrosilylation, and cycloaddition reactions [9] [10].

Radical polymerization of the vinyl group occurs readily under appropriate initiation conditions, with the process requiring temperatures ranging from 50 to 290 degrees Celsius depending on the specific reaction conditions and initiator system employed [9] [11] [12]. The polymerization follows typical free radical mechanisms, though the presence of the silicon-chlorine bonds introduces complications due to potential side reactions and chain transfer processes [12].

Hydrosilylation reactions represent another important reactivity pathway for the vinyl group, particularly when trichlorovinylsilane reacts with compounds containing silicon-hydrogen bonds [10]. These reactions proceed efficiently at moderate temperatures, typically between room temperature and 150 degrees Celsius, and are often catalyzed by platinum-based catalysts [10]. The hydrosilylation pathway provides access to more complex organosilicon structures and represents a key synthetic application of trichlorovinylsilane.

Thiol-ene click reactions also proceed efficiently with the vinyl group, particularly under ultraviolet irradiation conditions . These reactions offer high selectivity and efficiency, making them valuable for surface functionalization applications. Additionally, the vinyl group can participate in [2+2] cycloaddition reactions when treated with lithium-tert-butyl and appropriate substrates, leading to the formation of silacyclobutane and silacyclobutene products .

Silicon-Chlorine Bond Reactions

The three silicon-chlorine bonds in trichlorovinylsilane represent highly reactive sites that undergo various substitution and elimination reactions. These bonds exhibit moderate strength but high polarity, making the silicon center susceptible to nucleophilic attack [13] [14].

The silicon-chlorine bonds react immediately with water, as discussed in the hydrolysis section, but also show high reactivity toward alcohols, forming silyl ether linkages [1] [5]. The substitution mechanism predominantly follows an SN2-Si pathway, where nucleophiles attack the silicon center from the backside relative to the leaving chloride group [7] [8]. This mechanism is consistent with the observed stereochemical outcomes and kinetic behavior of silicon-chlorine bond substitution reactions.

Thermal stability of the silicon-chlorine bonds extends up to approximately 400 degrees Celsius under completely dry conditions [13] [15]. However, the presence of even trace amounts of moisture dramatically reduces this thermal stability due to the rapid hydrolysis reactions [2] [3] [13]. The rate of hydrolysis for silicon-chlorine bonds in trichlorovinylsilane is significantly faster than corresponding alkoxy analogues, reflecting the greater leaving group ability of chloride compared to alkoxide groups [16] [17].

Condensation Chemistry

Following hydrolysis, the silanol groups formed from trichlorovinylsilane readily undergo condensation reactions to produce siloxane bonds [7]. This condensation chemistry proceeds through multiple pathways depending on reaction conditions, pH, and the presence of catalysts.

The condensation process can yield both primary and secondary condensation products. Primary condensation involves the formation of disiloxane structures through the reaction of two silanol groups with elimination of water [18] [19]. Secondary condensation leads to more complex polyhedral silsesquioxane structures and extended siloxane networks [18] [19].

The condensation reactions are catalyzed by both acidic and basic conditions, though the mechanisms differ significantly. Under acidic conditions, protonation of silanol groups enhances their electrophilicity, promoting condensation through nucleophilic attack by neutral silanol groups [8] [20]. Basic conditions facilitate condensation through deprotonation of silanol groups, creating more nucleophilic silanol anions that readily attack electrophilic silicon centers [8] [20].

The rate of condensation is influenced by several factors including temperature, pH, solvent, and the presence of fluoride ions which can act as catalysts [18]. Temperature elevation generally increases condensation rates, while the choice of solvent affects both the solubility of intermediate species and the kinetics of the condensation process [18].

Stability Parameters and Degradation Mechanisms

Trichlorovinylsilane exhibits limited stability under ambient conditions due to its high moisture sensitivity and tendency toward polymerization [1] [4] [5]. The thermal decomposition onset occurs at approximately 300 to 400 degrees Celsius when maintained under strictly inert atmospheric conditions [15] [21].

Storage stability requires maintaining temperatures between 0 and 6 degrees Celsius in completely dry environments [1] [4] [22]. The compound demonstrates relatively low oxygen sensitivity in the absence of moisture, but moderate light sensitivity can lead to gradual decomposition [1] [4]. The primary degradation mechanism involves moisture-induced hydrolysis leading to hydrogen chloride evolution and formation of siloxane species [2] [3] [23].

Polymerization represents a significant stability concern, as trichlorovinylsilane polymerizes easily through both the vinyl functionality and condensation of hydrolyzed silicon-chlorine bonds [1] [4] [5]. This polymerization tendency is enhanced by the presence of moisture, elevated temperatures, and radical initiators [1] [4] [5].

Physical Description

Liquid

Color/Form

Liquid

Colorless or pale yellow liquid

Boiling Point

91.5 °C

Flash Point

70 °F (21 °C) (open cup)

Vapor Density

Density

1.2426 g/cu cm at 20 °C

Odor

Melting Point

-95.0 °C

-95 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 95 of 96 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (98.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H311+H331 (40%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;

acute toxicity, inhalation];

H311 (66.32%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (32.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (98.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (69.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

65.9 mm Hg at 25 °C

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of trichlorosilane with vinyl chloride

General Manufacturing Information

Silane, trichloroethenyl-: ACTIVE

Storage Conditions

Dates

Preparation and chromatographic evaluation of a cysteine-bonded zwitterionic hydrophilic interaction liquid chromatography stationary phase

Aijin Shen, Zhimou Guo, Xiaoming Cai, Xingya Xue, Xinmiao LiangPMID: 22099229 DOI: 10.1016/j.chroma.2011.10.086

Abstract

A cysteine-bonded zwitterionic hydrophilic interaction chromatography (HILIC) stationary phase (Click TE-Cys) was prepared based on the "thiol-ene" click chemistry. The Click TE-Cys material was characterized by solid state ¹³C cross polarization/magic-angle spinning (CP/MAS) NMR and elemental analysis. The dynamic evaluation for cytosine, cytidine and orotic acid was performed using Van Deemter plots. The plate height values were no more than 24 μm for the flow rate between 0.5 and 5.4 mm s⁻¹ (0.3-3.5 mL min⁻¹), which proved the excellent separation efficiency of Click TE-Cys stationary phase. The influences of the content of water, concentration of salt and pH of the buffer solution on the retention of model compounds were investigated. The results demonstrated that the separation of polar analytes was dominated by the partitioning mechanism, while the contribution of electrostatic interaction was minor. The thermodynamic characteristic of Click TE-Cys stationary phase was also studied according to van't Hoff plot. An exothermic process for transferring analytes from the mobile phase to the stationary phase was observed and a linear relationship for ln k and 1/T was achieved, indicating no change of retention mechanism within the measured temperature range. Besides, the zwitterionic stationary phase exhibited good stability. Considering the high hydrophilicity of Click TE-Cys stationary phase, the application in the separation of protein tryptic digests was carried out using hydrophilic interaction chromatography-electrospray ionization mass spectrometry (HILIC-ESI-MS). More peaks were adequately resolved on the Click TE-Cys column comparing with that on the TSK Amide-80 column. In addition, the orthogonality between HILIC and RPLC system was investigated utilizing geometric approach. The XTerra MS C₁₈ and Click TE-Cys column displayed great difference in separation selectivity, with the orthogonality reaching 88.0%. On the other hand, the orthogonality between Click TE-Cys and TSK Amide-80 system was 21.4%, i.e. the selectivity was similar but slightly different from each other. The successful separation of protein digests indicated the great potential of Click TE-Cys stationary phase in the separation of complex samples and applicability in two-dimensional liquid chromatography (2D-LC).Ultraviolet photochemistry of trichlorovinylsilane and allyltrichlorosilane: vinyl radical (HCCH2) and allyl radical (H2CCHCH2) production in 193 nm photolysis

John D DeSain, Leonard E Jusinski, Craig A TaatjesPMID: 16688306 DOI: 10.1039/b600755d

Abstract

The absolute gas phase ultraviolet absorption spectra of trichlorovinylsilane and allyltrichlorosilane have been measured from 191 to 220 nm. Over this region the absorption spectra of both species are broad and relatively featureless, and their cross sections increase with decreasing wavelength. The electronic transitions of trichlorovinylsilane were calculated by ab initio quantum chemical methods and the observed absorption bands assigned to the A(1)A''<-- X[combining tilde](1)A'' transition. The maximum absorption cross section in the region, at 191 nm, is sigma = (8.50 +/- 0.06) x 10(-18) cm(2) for trichlorovinylsilane and sigma = (2.10 +/- 0.02) x 10(-17) cm(2) for allyltrichlorosilane. The vinyl radical and the allyl radical are formed promptly from the 193 nm photolysis of their respective trichlorosilane precursors. By comparison of the transient visible absorption and the 1315 nm I atom absorption from 266 nm photolysis of vinyl iodide and allyl iodide, the absorption cross sections at 404 nm of vinyl radical ((2.9 +/- 0.4) x 10(-19) cm(2)) and allyl radical ((3.6 +/- 0.8) x 10(-19) cm(2)) were derived. These cross sections are in significant disagreement with literature values derived from kinetic modeling of allyl or vinyl radical self-reactions. Using these cross sections, the vinyl radical yield from trichlorovinylsilane was determined to be phi = (0.9 +/- 0.2) per 193 nm photon absorbed, and the allyl radical yield from allyltrichlorosilane phi = (0.7 +/- 0.2) per 193 nm photon absorbed.Reactive superhydrophobic surface and its photoinduced disulfide-ene and thiol-ene (bio)functionalization

Junsheng Li, Linxian Li, Xin Du, Wenqian Feng, Alexander Welle, Oliver Trapp, Michael Grunze, Michael Hirtz, Pavel A LevkinPMID: 25486338 DOI: 10.1021/nl5041836

Abstract

Reactive superhydrophobic surfaces are highly promising for biotechnological, analytical, sensor, or diagnostic applications but are difficult to realize due to their chemical inertness. In this communication, we report on a photoactive, inscribable, nonwettable, and transparent surface (PAINTS), prepared by polycondensation of trichlorovinylsilane to form thin transparent reactive porous nanofilament on a solid substrate. The PAINTS shows superhydrophobicity and can be conveniently functionalized with the photoclick thiol-ene reaction. In addition, we show for the first time that the PAINTS bearing vinyl groups can be easily modified with disulfides under UV irradiation. The effect of superhydrophobicity of PAINTS on the formation of high-resolution surface patterns has been investigated. The developed reactive superhydrophobic coating can find applications for surface biofunctionalization using abundant thiol or disulfide bearing biomolecules, such as peptides, proteins, or antibodies.Micropatterning of proteins and mammalian cells on biomaterials

Yu Chi Wang, Chia-Chi HoPMID: 14715699 DOI: 10.1096/fj.03-0490fje